![molecular formula C10H7F2N3O B1467276 1-[(2,4-二氟苯基)甲基]-1H-1,2,3-三唑-4-甲醛 CAS No. 1487378-99-3](/img/structure/B1467276.png)
1-[(2,4-二氟苯基)甲基]-1H-1,2,3-三唑-4-甲醛
描述
1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学研究应用
1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for designing new compounds with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
准备方法
The synthesis of 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzyl bromide and sodium azide.
Formation of Triazole Ring: The reaction between 2,4-difluorobenzyl bromide and sodium azide in the presence of a copper catalyst leads to the formation of the triazole ring.
Introduction of Carbaldehyde Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
化学反应分析
1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, which can influence its chemical properties and biological activities.
1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole:
1-[(2,4-difluorophenyl)methyl]-1H-pyrazol-4-amine: The presence of an amine group instead of a carbaldehyde group can result in different chemical and biological properties.
The uniqueness of 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde lies in its specific structure, which combines the difluorophenyl group with the triazole ring and the carbaldehyde group, offering a distinct set of chemical and biological properties.
属性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHLZBZBOLCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
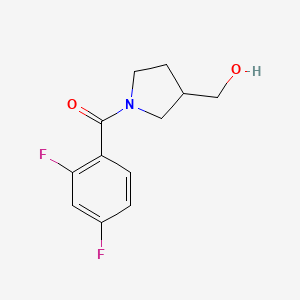
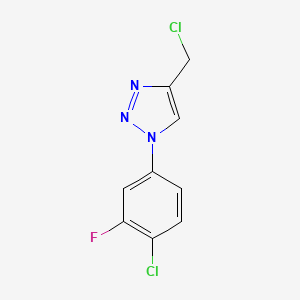
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467199.png)
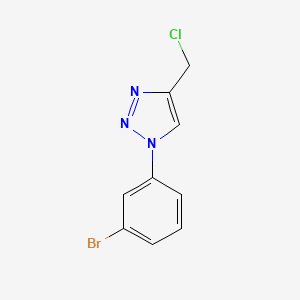
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B1467204.png)
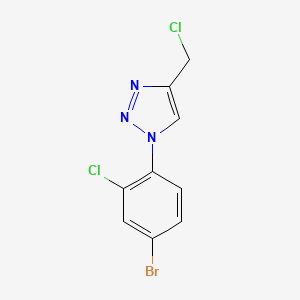
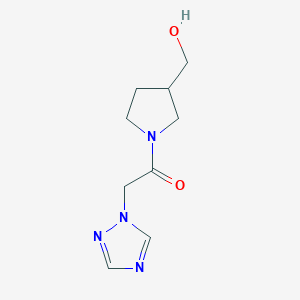
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
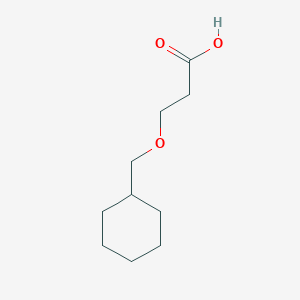

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)
![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)
